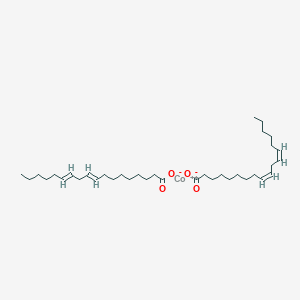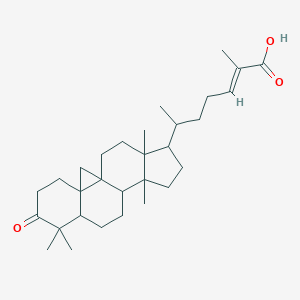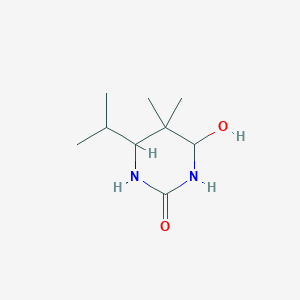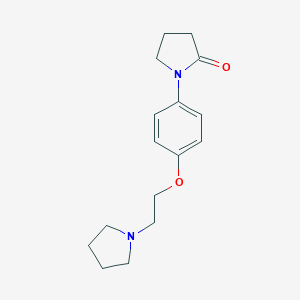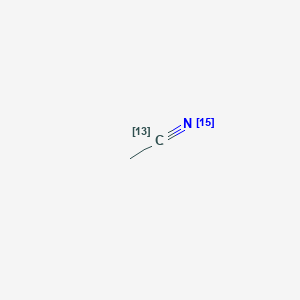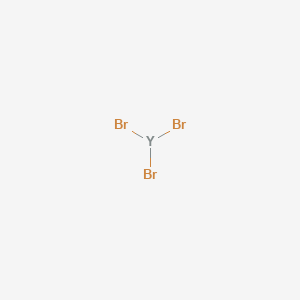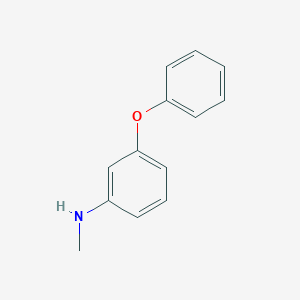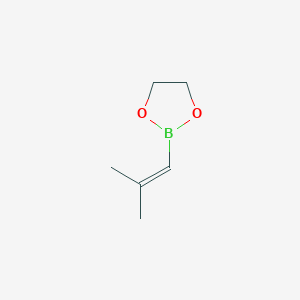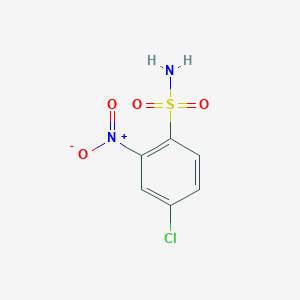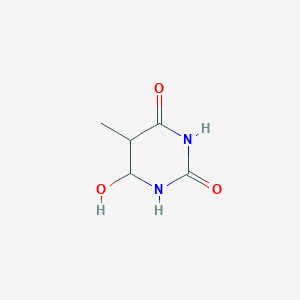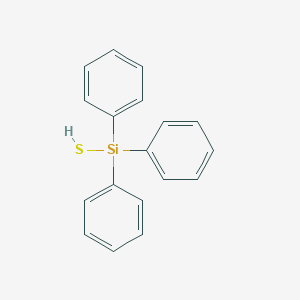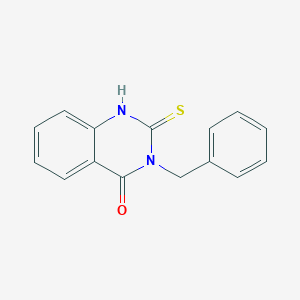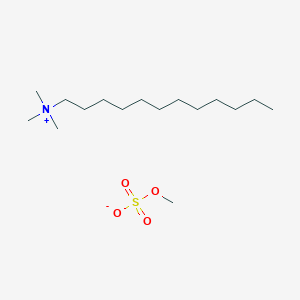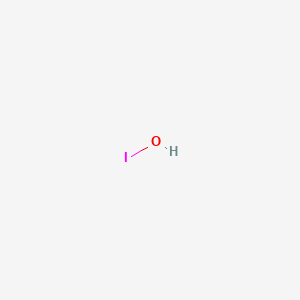
Hypoiodous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hypoiodous acid (HIO) is a highly reactive oxidizing agent that plays a significant role in various biological processes. It is a halogenated oxyacid that contains iodine in its most reactive state. HIO has been extensively studied for its potential applications in various scientific research fields, including biochemistry, microbiology, and medicine.
Applications De Recherche Scientifique
2. Environmental Chemistry HOI plays a role in environmental chemistry, particularly in the iodine-water chemistry. It is a volatile species formed by the hydrolysis of iodine, and its understanding is essential for evaluating iodine source terms in various environmental contexts. Studies have focused on determining the partition coefficient of HOI to understand its behavior in different phases, which is crucial for environmental assessments and predictions (Harrell et al., 1986).
3. Oceanography In the study of ocean chemistry, hypoiodous acid has been proposed as a significant form of oxidized iodine in seawater. This suggestion contributes to understanding the overall iodine cycle in marine environments, which is important for marine biology and geochemical cycles (Sugawara et al., 1958).
4. Antimicrobial Applications The antimicrobial properties of HOI have been explored, particularly in relation to its stability and effectiveness. Research has shown that hypoiodous acid can be an effective antimicrobial compound, potentially useful in food products and other applications where microbial control is essential. Studies have investigated its stability over time and at various temperatures, which is crucial for its practical application (Al-Baarri et al., 2019).
5. Analytical Chemistry HOI has been studied for its reactivity and analytical applications. For instance, its reaction with iodomethane and olefins has been investigated, providing insights into the generation and application of HOI in analytical methods. These studies contribute to our understanding of the reactivity of HOI and its potential use in various chemical analyses (Asensio et al., 1999).
6. Chemical Kinetics Research has also focused on the kinetics of reactions involving HOI, such as its disproportionation. Understanding the kinetics of these reactions is crucial for applications in chemical synthesis and environmental chemistry. Studies have provided valuable data on the reaction rates and conditions affecting the behavior of HOI in various chemical processes (Truesdale et al., 1995).
7. Water Treatment In the context of water treatment, the reactivity of hypoiodous acid is significant for managing iodine in oxidative drinking water treatment. Its reactions and stability in this environment are important for understanding how to control the formation of potentially harmful iodoorganic compounds, which can cause taste and odor problems in drinking water (Bichsel, 2000).
8. Computational Chemistry Computational studies have investigated the properties of hypoiodous acid, providing insights into its molecular structure, bond lengths, vibrations, and energies. This theoretical work aids in the understanding of HOI at the molecular level, which is essential for its application in various scientific fields (Begovic et al., 2004).
Propriétés
Numéro CAS |
14332-21-9 |
|---|---|
Nom du produit |
Hypoiodous acid |
Formule moléculaire |
HIO |
Poids moléculaire |
143.912 g/mol |
Nom IUPAC |
hypoiodous acid |
InChI |
InChI=1S/HIO/c1-2/h2H |
Clé InChI |
GEOVEUCEIQCBKH-UHFFFAOYSA-N |
SMILES |
OI |
SMILES canonique |
OI |
Autres numéros CAS |
14696-98-1 14332-21-9 |
Numéros CAS associés |
22468-64-0 (hydrochloride salt) |
Synonymes |
HOI hypoiodite hypoiodite ion hypoiodous acid hypoiodous acid, 131I-labeled hypoiodous acid, potassium salt hypoiodous acid, sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



